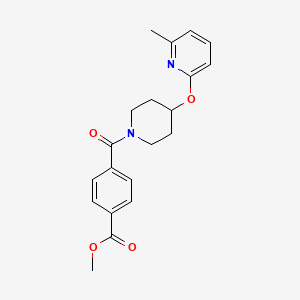

Methyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the use of piperidine-4-carboxylic acid and various halogen derivatives . The target products are usually obtained with good yields in relatively short reaction times .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate” are not detailed in the literature, similar compounds are often involved in oxidation reactions .Aplicaciones Científicas De Investigación

Molecular and Crystal Structures

The molecular and crystal structures of compounds closely related to Methyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)hydropyridine and 1-benzyl-2-oxo-3,4-dihydroxy-4-(pyridyl)piperidine, have been determined by X-ray diffraction analysis. These compounds serve as model compounds in studies examining the influence of intramolecular and intermolecular hydrogen bonds on molecule conformation and packing in crystals. The extensive network of hydrogen bonds formed by these molecules demonstrates their potential in forming noncentrosymmetric and polysystem crystals, indicating their utility in crystal engineering and design (Kuleshova & Khrustalev, 2000).

Synthetic Routes

Research has developed efficient synthetic routes to 4-(substituted benzyl)piperidines, which include structural motifs similar to those found in Methyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate. These methods involve cyclization of imines with an allylsilane side-chain, followed by palladium-catalyzed cross-coupling with organoboronic acids. This innovative approach highlights the compound's relevance in synthetic organic chemistry, providing a basis for synthesizing complex piperidine derivatives with potential applications in pharmaceuticals and materials science (Furman & Dziedzic, 2003).

Reactivity and Functionalization

The reactivity and functionalization of piperidinones, closely related to the core structure of Methyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate, have been extensively studied. One study focused on the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, which are key intermediates in synthesizing various natural products and pharmacologically interesting compounds. Such research underlines the compound's significance in developing new therapeutic agents and understanding heterocyclic chemistry's fundamental reactivity (Ibenmoussa et al., 1998).

Propiedades

IUPAC Name |

methyl 4-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-14-4-3-5-18(21-14)26-17-10-12-22(13-11-17)19(23)15-6-8-16(9-7-15)20(24)25-2/h3-9,17H,10-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLOBOPUZLFIKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2366991.png)

![2-((7-Methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2366992.png)

![4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2366993.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2366996.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide](/img/structure/B2366997.png)

![Tert-butyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2367000.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2367003.png)

![1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2367005.png)

![Methyl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B2367007.png)